(Z)-N-(4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11(21)19-13-2-4-14(5-3-13)20-16(22)15(24-17(20)23)10-12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMORVSDYURMJKE-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with substituted phenyl acetamides. Characterization methods such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of the synthesized compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it exhibits significant antibacterial activity. For instance, it has shown effectiveness against Xanthomonas oryzae with an EC50 value of 156.7 µM, which is notably lower than that of standard treatments like thiodiazole copper .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | EC50 (µM) | Comparison with Standard |
|---|---|---|
| Xanthomonas oryzae | 156.7 | Better than thiodiazole copper (545.2 µM) |
| Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |
| Xanthomonas citri | 194.9 | Slightly better than bismerthiazol (254.96 µM) |
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies have confirmed that treatment with this compound results in significant morphological changes in bacterial cells, indicating membrane damage .
Anticancer Activity
In addition to its antibacterial properties, there is emerging evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is necessary to elucidate the specific pathways involved.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the thiazolidinone core significantly influence biological activity:
- Electron-withdrawing groups at the para position enhance antibacterial activity.
- The presence of a pyridine moiety contributes positively to both antimicrobial and potential anticancer activities.
- Alkyl substituents on the acetamide group can modulate potency and selectivity.
Table 2: Summary of SAR Findings
| Modifications | Effect on Activity |
|---|---|
| Para electron-withdrawing groups | Increased antibacterial potency |
| Pyridine presence | Enhanced antimicrobial and anticancer effects |
| Alkyl substitution | Modulated potency and selectivity |
Case Studies
Several case studies have documented the efficacy of this compound in vitro:
- Study on Xanthomonas oryzae : Demonstrated a significant reduction in bacterial viability upon treatment with increasing concentrations of the compound.
- Anticancer Evaluation : In vitro assays indicated that treated cancer cells exhibited increased apoptosis rates compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-N-(4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide, we compare it with structurally related thiazolidinone derivatives, focusing on molecular features, physicochemical properties, and hypothesized bioactivities.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Structural and Functional Insights:
Substituent Effects: The pyridin-4-ylmethylene group in the target compound introduces a heteroaromatic ring, which may enhance π-π stacking interactions with biological targets compared to the phenylimino group in the analog . This could improve binding affinity to enzymes or receptors. The thioxo group (C=S) at position 2 increases electron-withdrawing effects compared to the imino group (C=N) in the analog. This may alter redox properties or stability .
Molecular Weight and Solubility: The target compound has a lower molecular weight (376.45 vs.
Bioactivity Hypotheses: Thiazolidinones with thioxo groups are often associated with tyrosine kinase inhibition and antimicrobial activity due to their ability to disrupt ATP-binding pockets or microbial cell walls .
Table 2: Research Findings on Analogous Thiazolidinones
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-(4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example, substituting nitro groups with pyridinylmethoxy groups under alkaline conditions (e.g., using K₂CO₃ in DMF at 80°C) can achieve >75% yield . Subsequent reduction of nitro to amine groups using Fe/HCl under reflux (60°C, 4 hrs) minimizes side-product formation. Condensation with cyanoacetic acid in the presence of EDC·HCl as a coupling agent ensures regioselective amide bond formation. Optimization requires monitoring pH, temperature, and reagent stoichiometry via HPLC or TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the thioxothiazolidinone core and confirming the (Z)-stereochemistry?
- Methodological Answer : X-ray crystallography (e.g., single-crystal analysis at 100 K) resolves stereochemistry and confirms the (Z)-configuration by mapping dihedral angles between the pyridinylmethylene and thioxothiazolidinone moieties . FT-IR identifies thioxo (C=S) stretches at 1200–1250 cm⁻¹ and carbonyl (C=O) bands at 1650–1700 cm⁻¹. ¹H/¹³C NMR in DMSO-d₆ reveals deshielded protons adjacent to sulfur and nitrogen atoms, with coupling constants (e.g., J = 12–15 Hz) distinguishing (Z) from (E) isomers .
Q. What in vitro assays are recommended for initial evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to thiazolidinone-based kinase inhibitors . Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity (IC₅₀). For antimicrobial activity, employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported at 24–48 hrs .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking or MD simulations) predict the binding affinity of this compound to target proteins like EGFR?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s ATP-binding pocket (PDB ID: 1M17). Parameterize the thioxothiazolidinone core with GAFF2 force fields. Analyze binding poses for hydrogen bonds (e.g., between the acetamide NH and Thr766) and π-π stacking (pyridinylmethylene with Phe723). MD simulations (100 ns in GROMACS) assess stability of ligand-protein interactions, with RMSD/RMSF plots quantifying conformational changes .
Q. How do structural modifications (e.g., replacing pyridin-4-ylmethylene with substituted aryl groups) impact bioactivity and pharmacokinetics?
- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling to introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Compare logP (HPLC) and metabolic stability (human liver microsomes). Bioactivity shifts correlate with substituent electronegativity: -CF₃ enhances lipophilicity (logP increase by 0.5–1.0) and prolongs half-life (t₁/₂ > 2 hrs), while -OCH₃ improves solubility but reduces membrane permeability .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies (e.g., variability in cytotoxicity assays)?
- Methodological Answer : Standardize assay protocols: use identical cell lines, passage numbers, and serum-free conditions. Validate via positive controls (e.g., doxorubicin for cytotoxicity). Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers. Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm biological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
